molecular formula C19H23NO3 B3417426 Reboxetine CAS No. 105017-38-7

Reboxetine

Cat. No.: B3417426
CAS No.: 105017-38-7
M. Wt: 313.4 g/mol
InChI Key: CBQGYUDMJHNJBX-RTBURBONSA-N
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Description

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) that acts as a potent and specific antagonist of the norepinephrine transporter (NET) . Its mechanism involves blocking the reuptake of neuronally released norepinephrine into presynaptic terminals, leading to increased synaptic concentrations of this neurotransmitter in key brain regions, which is a target for investigating mood regulation and neuropsychiatric disorders . With a high degree of selectivity, this compound has a Ki of approximately 1 nM for NET, compared to 129 nM for the serotonin transporter (SERT) and over 10,000 nM for the dopamine transporter (DAT), resulting in minimal affinity for serotonin and dopamine uptake sites, as well as for muscarinic, histaminergic, and adrenergic receptors . Research into this compound primarily focuses on elucidating noradrenergic neurotransmission and the associated neural circuits implicated in major depressive disorder (MDD) . Its value extends to studies on various other conditions, including panic disorder, attention deficit hyperactivity disorder (ADHD), and certain aspects of cognitive function . Pharmacokinetically, this compound is rapidly absorbed after oral administration, has a bioavailability of over 90%, and an elimination half-life of approximately 12-13 hours . It is highly protein-bound (97-98%) and is primarily metabolized by the cytochrome P450 enzyme CYP3A4, indicating potential for pharmacokinetic interactions with inhibitors or inducers of this enzyme . This product is strictly for research purposes and is not approved for human consumption.

Properties

IUPAC Name

(2R)-2-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18/h3-11,18-20H,2,12-14H2,1H3/t18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQGYUDMJHNJBX-RTBURBONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048257, DTXSID401315414
Record name Reboxetine
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Record name (R,R)-(-)-Reboxetine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Solubility: greater than 5 mg/mL in water /Mesylate/
Record name Reboxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00234
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name REBOXETINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

71620-89-8, 105017-38-7, 98769-81-4
Record name Reboxetine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name (R,R)-(-)-Reboxetine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Reboxetine [INN:BAN]
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Record name Reboxetine
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Record name Reboxetine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R,R)-(-)-Reboxetine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REBOXETINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name REBOXETINE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

170-171 °C (Mesylate salt), 170-171 °C
Record name Reboxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00234
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name REBOXETINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7701
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Preparation Methods

Reboxetine is synthesized through a series of chemical reactions involving the formation of its morpholine core and subsequent functionalization. The synthetic route typically involves the following steps:

    Formation of the Morpholine Core: The synthesis begins with the preparation of the morpholine ring, which is achieved through the reaction of diethanolamine with a suitable halogenated compound.

    Functionalization: The morpholine core is then functionalized by introducing the ethoxyphenoxy and phenyl groups. This is typically done through nucleophilic substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.

Industrial production methods involve scaling up these reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Epoxide-Amine Cyclization

A critical intermediate is formed via epoxide ring-opening with 2-aminoethyl hydrogen sulfate (13 ) under basic conditions (1,8-diazabicyclo[5.4.0]undec-7-ene, DBU), yielding a zwitterionic intermediate (14 ). Cyclization to reboxetine free base is achieved using sodium hydroxide in tetrahydrofuran (THF)/ethanol :

text
Zwitterion **14** → (S,S)-Reboxetine Free Base Conditions: NaOH, THF/ethanol, reflux (65°C) Yield: High (exact % unspecified, optimized for minimal impurities)[5][7]

NBS-Induced Electrophilic Multicomponent Reaction

An alternative route employs N-bromosuccinimide (NBS) to facilitate a one-pot synthesis of a this compound intermediate. This method enables efficient construction of the morpholine core :

text
Reactants: Olefin, phenol derivative, NBS Key Step: Bromonium ion formation → nucleophilic attack by morpholine derivative Advantage: Reduces steps, improves atom economy[8][10]

Stereochemical Control

  • Chiral Resolution : Early routes relied on resolving racemic mixtures, but modern methods use asymmetric catalysis or dynamic kinetic resolution .

  • Enantiomer-Specific Synthesis : The (S,S)-enantiomer is synthesized via a Ru-catalyzed asymmetric transfer hydrogenation (ATH) with >90% enantiomeric excess (ee) .

Metabolic Reactions

This compound undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 CYP3A4 .

Primary Metabolic Pathways

Reaction TypeEnzymeMetabolitePharmacological Activity
O-Dealkylation CYP3A4O-Desethylthis compoundInactive
Hydroxylation CYP3A4Phenol A, Phenol BInactive
Oxidation CYP3A4UK1 (minor metabolite)Inactive
Conjugation UGTs/SULTsGlucuronides/SulfatesExcreted renally

Key Metabolic Steps

  • Deethylation : Removal of the ethoxy group from the 2-ethoxyphenoxy moiety generates O-desethylthis compound .

  • Morpholine Ring Oxidation : Hydroxylation at the morpholine ring’s carbon positions yields Phenol A and B .

Hydrolytic Degradation

This compound’s morpholine ring is susceptible to acid-catalyzed hydrolysis, forming open-chain amines under low-pH conditions .

Photodegradation

Exposure to UV light induces cleavage of the ethoxyphenoxybenzyl group, leading to dimerization products .

Key Research Findings

  • Green Chemistry Optimization : Pfizer’s commercial synthesis reduced solvent use by 50% and improved yield via telescoped reactions .

  • Cardiac GIRK Inhibition : this compound inhibits G-protein-coupled inwardly rectifying potassium (GIRK) channels, a side effect linked to its morpholine structure .

Scientific Research Applications

Efficacy in Major Depressive Disorder

Clinical Trials and Meta-Analyses

Reboxetine has been evaluated in several clinical trials comparing its efficacy against placebo and selective serotonin reuptake inhibitors (SSRIs). A meta-analysis involving 13 acute treatment trials with 4,098 patients indicated that this compound did not demonstrate significant differences in remission rates when compared to placebo (odds ratio [OR] 1.17, 95% confidence interval [CI] 0.91 to 1.51) or SSRIs . Furthermore, the analysis highlighted substantial publication bias, where unpublished studies tended to report less favorable outcomes for this compound .

Table 1: Efficacy Outcomes of this compound vs. Placebo and SSRIs

ComparisonRemission OR (95% CI)Response OR (95% CI)
This compound vs. Placebo1.17 (0.91 to 1.51)1.24 (0.98 to 1.56)
This compound vs. SSRIs0.80 (0.67 to 0.96)0.80 (0.67 to 0.95)

The pooled effect size from various studies suggests that while this compound may have some efficacy compared to placebo, it often underperforms when compared directly with SSRIs .

Safety Profile and Adverse Events

In terms of safety, this compound has been associated with a higher incidence of adverse events compared to placebo and SSRIs. A systematic review indicated that patients taking this compound had an odds ratio of 2.14 (95% CI: 1.59 to 2.88) for experiencing at least one adverse event . The likelihood of withdrawal due to adverse events was also higher in patients treated with this compound compared to those receiving SSRIs.

Table 2: Adverse Events Associated with this compound

ComparisonPatients with AEs OR (95% CI)Withdrawal due to AEs OR (95% CI)
This compound vs. Placebo2.67 (0.52 to 13.79)0.95 (0.45 to 1.99)
This compound vs. SSRIs1.06 (0.82 to 1.36)1.79 (1.06 to 3.05)

Potential Applications Beyond Depression

Research indicates that this compound may have applications beyond treating MDD:

  • Cognitive Enhancement : Some studies suggest that this compound may enhance cognitive functions due to its effects on norepinephrine levels, which are linked to attention and memory processes.
  • Anxiety Disorders : Preliminary findings indicate potential benefits in treating anxiety disorders, although more research is needed.
  • Chronic Pain Management : There is emerging evidence that this compound may help alleviate certain types of chronic pain through its action on norepinephrine pathways.

Mechanism of Action

Reboxetine exerts its effects by selectively inhibiting the reuptake of norepinephrine, thereby increasing its concentration in the synaptic cleft. This action enhances noradrenergic neurotransmission, which is associated with improved mood and cognitive functions. This compound has low affinity for serotonin and dopamine transporters, making it highly selective for norepinephrine .

Comparison with Similar Compounds

Comparison with Similar Compounds

Reboxetine vs. SSRIs (Fluoxetine, Sertraline)

  • Efficacy :

    • This compound demonstrated similar overall efficacy to fluoxetine in reducing depressive symptoms (Hamilton Depression Rating Scale [HAM-D] scores) but showed superior outcomes in severely ill patients and social adjustment metrics (e.g., motivation, self-perception) .
    • In a head-to-head trial with sertraline, this compound achieved higher remission rates (HAM-D ≤7) at intermediate timepoints (weeks 3–6), though both drugs were comparable by week 11 .
  • Tolerability :

    • This compound: Higher incidence of dry mouth, sweating, palpitations, and constipation .
    • SSRIs: More frequent gastrointestinal side effects (nausea, diarrhea) and sexual dysfunction .
Parameter This compound Fluoxetine Sertraline
Response Rate 74% (HAM-D ≥50% reduction) 70% 65%
Remission Rate 61% (HAM-D ≤7) 58% 50%
Common Side Effects Dry mouth, sweating, insomnia Nausea, diarrhea GI disturbances, sexual dysfunction

This compound vs. TCAs (Amitriptyline)

  • Mechanism : Unlike TCAs, this compound lacks anticholinergic and antihistaminergic effects, reducing risks of sedation, weight gain, and cognitive impairment .
  • Cognitive Performance : this compound had minimal impact on reaction time (RT) in healthy subjects, whereas amitriptyline significantly increased RT and driving risks .

This compound vs. Other NRIs (Atomoxetine)

  • Neurophysiological Effects : Both inhibit G-protein-coupled inwardly rectifying potassium (GIRK) channels, but this compound’s inhibition is voltage-independent, similar to atomoxetine .
  • Clinical Use : Atomoxetine is primarily used for ADHD, while this compound’s role in MDD is contested due to mixed trial results and publication bias (see Section 2.6) .

This compound vs. SNRIs (Venlafaxine)

  • Selectivity : this compound’s pure NRI action contrasts with venlafaxine’s dual 5HT/NE reuptake inhibition. While venlafaxine may offer broader efficacy, this compound’s lack of serotonergic effects reduces risks of nausea and insomnia .

This compound in Combination Therapies

  • With SSRIs: Combining this compound and escitalopram increased therapeutic adaptation states where both NE and 5HT levels were elevated, benefiting SSRI non-responders .

Controversies and Publication Bias

  • A meta-analysis incorporating unpublished trials revealed that this compound’s efficacy was overestimated by 115% vs. placebo and 23% vs. SSRIs in published data. Full data reversed its non-inferiority to placebo .

Pharmacokinetic and Metabolic Comparisons

  • Half-Life : Species-dependent variability: 0.9 h (rats), 1.6 h (monkeys), 12.5 h (humans) .
  • Metabolism : Oxidative pathways (hydroxylation, O-de-ethylation, morpholinyl oxidation) are conserved across species, mirroring the metabolism of the radiometabolite (S,S)-[11C]MeNER .

Biological Activity

Reboxetine is a norepinephrine reuptake inhibitor (NRI) primarily used in the treatment of major depressive disorder (MDD). Its unique mechanism of action distinguishes it from other classes of antidepressants, particularly selective serotonin reuptake inhibitors (SSRIs). This article examines the biological activity of this compound, focusing on its pharmacological effects, efficacy in clinical studies, and additional research findings.

This compound selectively inhibits the reuptake of norepinephrine, leading to increased levels of this neurotransmitter in the synaptic cleft. Unlike SSRIs, which primarily target serotonin, this compound's action on norepinephrine is believed to contribute to its antidepressant effects. This mechanism may also influence other neurotransmitter systems indirectly, including serotonin and dopamine pathways .

Meta-Analyses and Comparative Studies

Numerous studies have evaluated the efficacy of this compound compared to placebo and SSRIs. A meta-analysis encompassing 13 trials with 4,098 patients revealed no significant differences in remission rates between this compound and placebo (odds ratio [OR] 1.17, 95% CI 0.91 to 1.51) or between this compound and SSRIs . Furthermore, this compound exhibited lower response rates compared to SSRIs (OR 0.80, 95% CI 0.67 to 0.96) and higher dropout rates due to adverse effects .

Table 1: Efficacy Comparison of this compound with Placebo and SSRIs

ComparisonOdds Ratio (95% CI)Significance
This compound vs. Placebo1.17 (0.91 to 1.51)Not significant
This compound vs. SSRIs0.80 (0.67 to 0.96)Significant

Despite some studies indicating a favorable effect of this compound over placebo, the overall consensus suggests that it is less effective than SSRIs in achieving remission from depression .

Adverse Effects

This compound is associated with a range of side effects that can impact patient adherence to treatment. Common adverse events include dry mouth, constipation, insomnia, and increased heart rate . A significant concern is its higher withdrawal rates due to adverse events compared to SSRIs (OR 1.79, 95% CI 1.06 to 3.05) .

Case Studies

Several case studies have highlighted the mixed results associated with this compound treatment:

  • Elderly Patients : In a study involving elderly patients with depression, this compound demonstrated efficacy in improving depressive symptoms in approximately 56% of participants . However, these results were tempered by reports of adverse effects leading to treatment discontinuation.
  • Publication Bias : An analysis revealed that a substantial proportion (74%) of clinical trial data on this compound remained unpublished, raising concerns about publication bias affecting perceived efficacy . This discrepancy underscores the need for transparency in clinical trial reporting.

Additional Research Findings

Recent investigations have expanded the understanding of this compound's biological activity beyond its antidepressant effects:

  • Antifungal Activity : A study indicated that this compound exhibits anti-Candidal properties, suggesting potential applications in treating fungal infections alongside its primary use as an antidepressant .
  • Neurotransmitter Dynamics : Research has shown that this compound can influence neurotransmitter levels in response to stressors, enhancing norepinephrine release during acute stress challenges . This effect may contribute to its therapeutic profile but also necessitates caution regarding its use in patients with anxiety disorders.

Table 2: Summary of Biological Activities

ActivityFindings
Antidepressant EfficacyLess effective than SSRIs; variable response rates
Adverse EffectsCommon side effects include insomnia and dry mouth
Antifungal PropertiesExhibits anti-Candidal activity
Neurotransmitter ModulationIncreases norepinephrine during stress

Q & A

Basic Research Questions

Q. What is the mechanistic rationale for studying Reboxetine's norepinephrine reuptake inhibition in depression pathophysiology?

  • Methodological Answer: Investigate this compound’s selective norepinephrine reuptake inhibition (NRI) using in vitro receptor-binding assays and animal models of depression (e.g., forced swim test). Compare its pharmacodynamic profile to SSRIs, focusing on synaptic norepinephrine levels and downstream effects on neuroplasticity markers like BDNF .

Q. How do standard depression rating scales (e.g., Hamilton Rating Scale) validate this compound's efficacy in clinical trials?

  • Methodological Answer: Use validated scales (HAM-D, MADRS) to quantify symptom severity. Ensure inter-rater reliability by training clinicians and employing blinded assessments. Note limitations in scales that conflate symptoms (e.g., apathy vs. psychomotor retardation), which may obscure this compound’s effects on specific symptom clusters .

Q. What are the primary endpoints in this compound trials, and how do remission rates differ from response rates?

  • Methodological Answer: Define remission as HAM-D ≤7 and response as ≥50% symptom reduction. Analyze pooled data from placebo-controlled trials (e.g., meta-analysis by Eyding et al.), highlighting this compound’s non-significant remission advantage over placebo (OR 1.17, 95% CI 0.91–1.51) .

Advanced Research Questions

Q. How does publication bias affect the perceived efficacy of this compound compared to SSRIs?

  • Methodological Answer: Conduct a systematic review with unpublished data (e.g., Pfizer trials 049, 050). Compare published vs. unpublished outcomes: published data overestimate this compound’s benefit by 23% vs. SSRIs (OR 0.80, 95% CI 0.67–0.96). Use funnel plots and Egger’s regression to quantify bias .

Q. What explains the heterogeneity in this compound’s response rates across inpatient vs. outpatient trials?

  • Methodological Answer: Perform meta-regression to assess setting effects. Inpatient trials (e.g., trial 091) show higher response rates (OR 1.24, P=0.071) due to controlled environments. Outpatient trials (049, 050) show no benefit (OR 1.05, P=0.796). Stratify analyses by setting or use sensitivity testing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
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Reactant of Route 2
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